

# Spectroscopic Analysis of Disperse Red 82: A Technical Overview

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## Compound of Interest

Compound Name: Disperse Red 82

Cat. No.: B1580610

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This technical guide provides a detailed overview of the spectroscopic analysis of C.I. **Disperse Red 82** (CAS No. 12223-42-6), a monoazo dye utilized in the textile industry. The focus is on Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are pivotal techniques for the structural elucidation and characterization of such compounds. While a comprehensive set of experimentally derived quantitative data for **Disperse Red 82** is not readily available in publicly accessible literature, this guide synthesizes the existing information and provides detailed, generalized experimental protocols for its analysis.

## Chemical and Physical Properties

**Disperse Red 82** is a synthetic dye belonging to the single azo class.<sup>[1]</sup> Its chemical structure and key properties are summarized in the table below.

Property	Value	Reference
Chemical Name	2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate	[2]
C.I. Name	Disperse Red 82, C.I. 11140	[2]
CAS Number	12223-42-6	[2]
Molecular Formula	C <sub>21</sub> H <sub>21</sub> N <sub>5</sub> O <sub>6</sub>	[2]
Molecular Weight	439.42 g/mol	[2]
Appearance	Dark brown powder	[2]
Solubility	Insoluble in water	[2]

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the chromophoric system of dyes like **Disperse Red 82**, providing insights into the electronic transitions responsible for its color.[1]

## Spectral Properties

The UV-Vis spectrum of **Disperse Red 82** is characterized by broad absorption bands in the visible region, which is typical for azo dyes.[1] While specific experimental data for the pure dye is scarce, a theoretical study using Time-Dependent Density Functional Theory (TD-DFT) predicts a maximum absorption wavelength ( $\lambda_{\text{max}}$ ) of approximately 520 nm.[1] This absorption is attributed to the primary  $\pi \rightarrow \pi^*$  electronic transition within the molecule.[1] In a study involving a mixture of six disperse dyes, the absorption spectra, including that of **Disperse Red 82**, were recorded between 320 and 680 nm.[1][3]

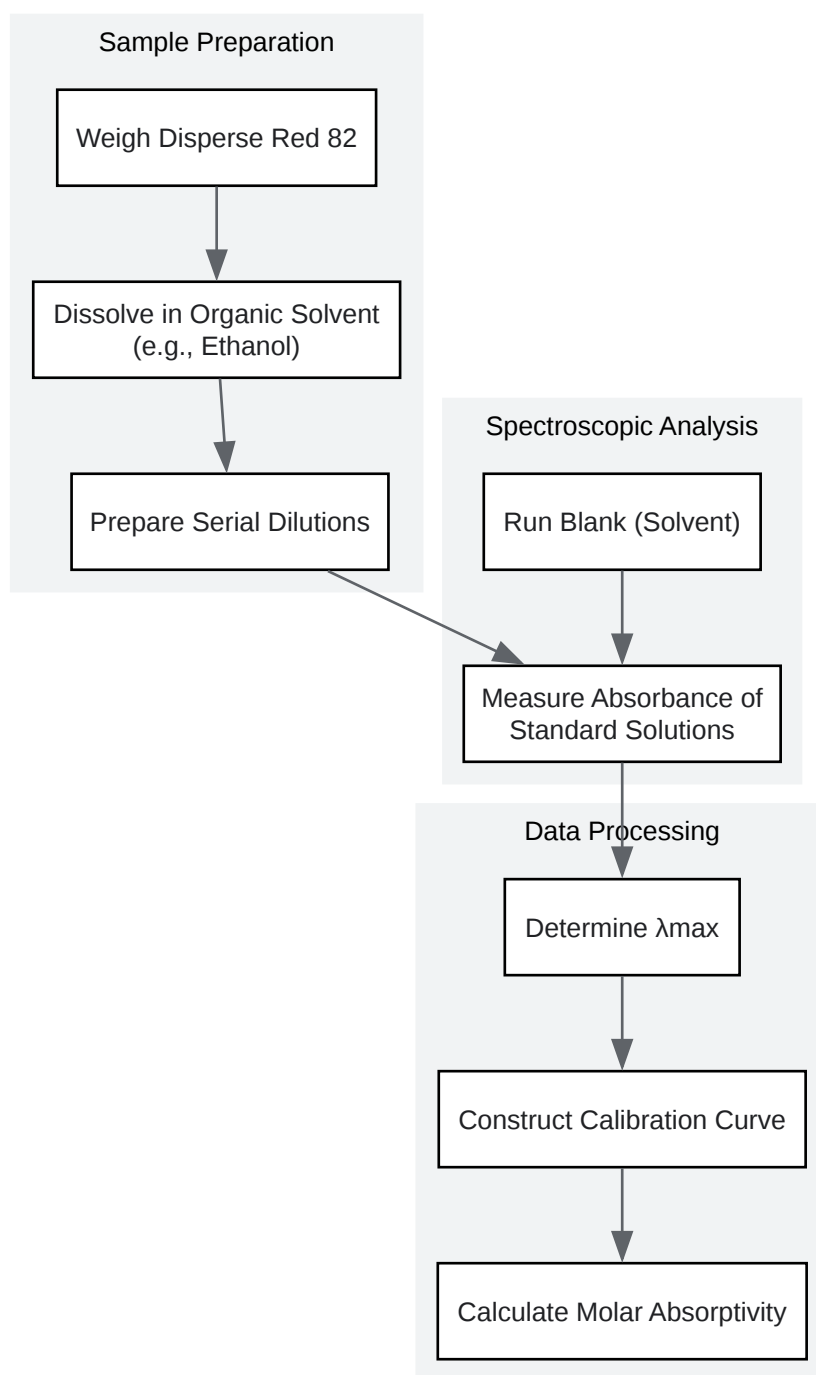
Parameter	Value	Method	Reference
$\lambda_{\text{max}}$ (Maximum Absorption Wavelength)	~520 nm	Predicted (TD-DFT)	[1]
Molar Absorptivity ( $\epsilon$ )	Data not available	-	-

## Experimental Protocol for UV-Vis Analysis

The following is a generalized protocol for the UV-Vis analysis of a disperse dye like **Disperse Red 82**.

- Solvent Selection: Due to its insolubility in water, a suitable organic solvent must be chosen. Common solvents for disperse dyes include ethanol, acetone, and dimethylformamide (DMF).[4]
- Preparation of Stock Solution:
  - Accurately weigh a small amount of **Disperse Red 82** powder (e.g., 10 mg).
  - Dissolve the dye in a known volume of the selected solvent (e.g., 100 mL) in a volumetric flask to create a stock solution. Sonication may be required to ensure complete dissolution.
- Preparation of Standard Solutions:
  - Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations.
- Spectrophotometer Setup:
  - Turn on the UV-Vis spectrophotometer and allow it to warm up.
  - Set the wavelength range for the scan (e.g., 300 nm to 700 nm).
- Baseline Correction:

- Fill a cuvette with the pure solvent to be used as a blank.
- Place the blank cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance.
- Sample Measurement:
  - Rinse a clean cuvette with a small amount of the most dilute standard solution and then fill the cuvette with the solution.
  - Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
  - Repeat the measurement for all standard solutions, from the most dilute to the most concentrated.
- Data Analysis:
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - Construct a calibration curve by plotting absorbance at  $\lambda_{\text{max}}$  versus the concentration of the standard solutions.
  - The molar absorptivity ( $\epsilon$ ) can be calculated from the slope of the calibration curve according to the Beer-Lambert law ( $A = \epsilon bc$ ), where  $A$  is the absorbance,  $b$  is the path length of the cuvette (typically 1 cm), and  $c$  is the molar concentration.



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Figure 1. Experimental workflow for UV-Vis analysis of **Disperse Red 82**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of organic molecules like **Disperse Red 82**. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

## Expected Spectral Features

While specific experimental NMR data for **Disperse Red 82** is not available, the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would show signals corresponding to the different chemical groups in the molecule:

- Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm in  $^1\text{H}$  NMR) corresponding to the protons on the two benzene rings.
- Ethyl Protons: Signals for the  $-\text{CH}_2-$  groups of the N,N-di(2-acetoxyethyl)amino moiety.
- Acetyl Protons: A characteristic singlet for the methyl protons of the two acetate groups.
- Aromatic and Aliphatic Carbons: Corresponding signals in the  $^{13}\text{C}$  NMR spectrum.

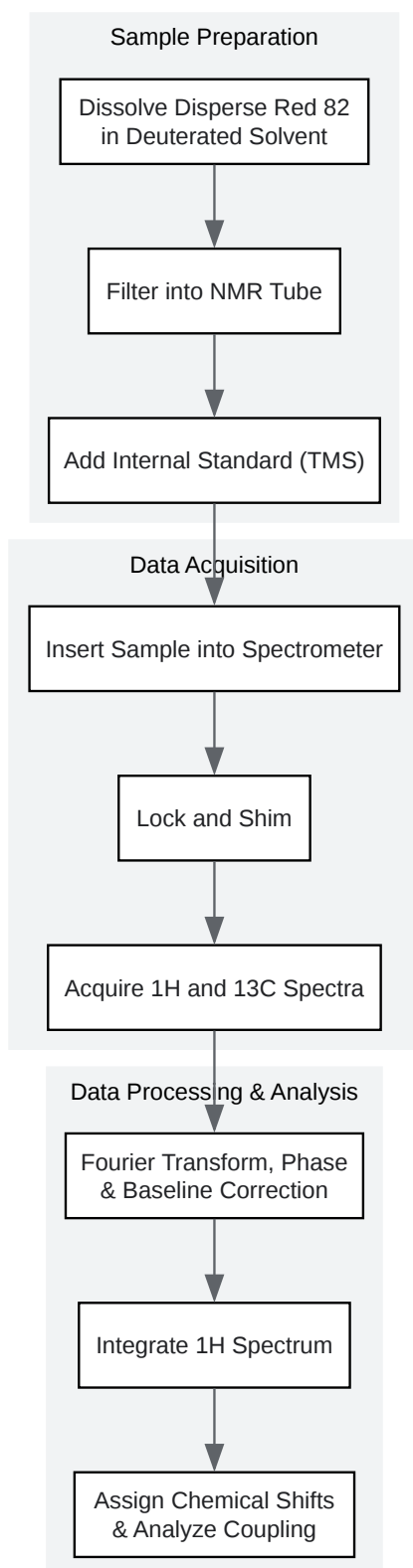
Spectral Data	Expected Chemical Shifts (ppm)
$^1\text{H}$ NMR	Data not available
$^{13}\text{C}$ NMR	Data not available

## Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring NMR spectra of a disperse dye.

- Solvent Selection:
  - Choose a suitable deuterated solvent in which the dye is soluble. Common choices for organic molecules include deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO}-d_6$ ).
- Sample Preparation:

- Dissolve an appropriate amount of **Disperse Red 82** (typically 5-20 mg for  $^1\text{H}$  NMR, and 20-50 mg for  $^{13}\text{C}$  NMR) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- If the sample does not fully dissolve, gentle heating or vortexing may be applied.<sup>[5]</sup>
- Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.<sup>[5]</sup>
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- NMR Spectrometer Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity and good resolution.
- Data Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Acquire the  $^{13}\text{C}$  NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- Data Processing:
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the specific protons and carbons in the **Disperse Red 82** molecule.



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